Ethyl 6-(3-iodophenyl)-6-oxohexanoate
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Overview
Description
Compounds like “Ethyl 6-(3-iodophenyl)-6-oxohexanoate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by a carbonyl adjacent to an ether linkage .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would include a carbonyl group (C=O) adjacent to an ether linkage (C-O-C), characteristic of esters. The “6-(3-iodophenyl)-6-oxohexanoate” part suggests the presence of an iodine-substituted phenyl group .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The iodine in the phenyl group could potentially be substituted in a reaction with a suitable nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors that could be important include its polarity, solubility, stability, and reactivity .Scientific Research Applications
Carbohydrate Chemistry : A study by Crich and Bowers (2006) introduces a group similar to Ethyl 6-(3-iodophenyl)-6-oxohexanoate as an acetal-protecting group for carbohydrate thioglycoside donors. This group aids in beta-selectivity in glycosylation reactions and provides high yields of beta-rhamnopyranosides, a type of sugar molecule.
Molecular Synthesis and Structure : Kumar et al. (2014) in their paper “Water mediated synthesis, spectral and structural studies of ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates” developed a synthetic protocol for compounds related to this compound. This synthesis is important for the creation of complex molecules used in various chemical applications.
Synthesis in Pharmaceutical Applications : Tararov, König, and Börner (2006) discuss in their paper “Synthesis and Highly Stereoselective Hydrogenation of the Statin Precursor Ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate” the synthesis of a key intermediate in statin production. Compounds like this compound are crucial in the synthesis of important pharmacological agents.
Bioreduction Studies : A paper by Ramos et al. (2011) titled “Highly enantioselective bioreduction of ethyl 3-oxohexanoate” shows the use of microorganisms in the reduction of compounds similar to this compound to create specific enantiomers. This is significant for creating optically active pharmaceutical compounds.
Catalysis and Reaction Mechanisms : The study by Zhu, Lan, and Kwon (2003) titled “An expedient phosphine-catalyzed [4 + 2] annulation: synthesis of highly functionalized tetrahydropyridines” explores the use of compounds like this compound in catalysis to create complex organic structures, demonstrating the compound's versatility in organic synthesis.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 6-(3-iodophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO3/c1-2-18-14(17)9-4-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWWEOONMAFMMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645713 |
Source
|
Record name | Ethyl 6-(3-iodophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-30-5 |
Source
|
Record name | Ethyl 6-(3-iodophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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